N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Introduction to Thieno[3,2-d]Pyrimidine Scaffolds in Medicinal Chemistry
Thieno[3,2-d]pyrimidines are fused heterocyclic systems that serve as bioisosteres of purine bases, mimicking the structural and electronic properties of adenine and guanine. This scaffold has emerged as a privileged structure in drug discovery due to its versatility in interacting with diverse biological targets, including kinases, receptors, and enzymes. The rigidity of the thienopyrimidine core enables precise spatial arrangement of substituents, facilitating optimized binding interactions with protein active sites. For instance, derivatives bearing substituents at the 2- and 4-positions have demonstrated potent inhibition of focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3), making them candidates for metastatic cancers and acute myeloid leukemia.
The scaffold’s synthetic adaptability allows for modular functionalization, enabling medicinal chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and membrane permeability. Recent advances in transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have expanded access to aryl- and heteroaryl-substituted thienopyrimidines, further diversifying their biological applications.
Structural Significance of N-Substituted Acetamide Derivatives
N-Substituted acetamides are critical pharmacophores that enhance drug-likeness through improved solubility and hydrogen-bonding capabilities. In the context of thieno[3,2-d]pyrimidines, the acetamide group at position 2 serves as a flexible linker, connecting the heterocyclic core to hydrophobic or aromatic substituents. This design strategy is exemplified in N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide , where the acetamide moiety bridges the thienopyrimidine core to a cyclohexyl group, optimizing lipophilicity and target engagement.
Key Structural Features of N-Substituted Acetamides in Thienopyrimidines
The incorporation of N-substituted acetamides has been pivotal in developing dual inhibitors. For example, compound 29 (a thienopyrimidine-acetamide hybrid) exhibited a 2-fold increase in urate-lowering efficacy compared to lesinurad, attributed to its dual inhibition of URAT1 and GLUT9. Similarly, N-substituted acetamides in P2Y~14~ receptor antagonists demonstrated improved oral bioavailability and anti-inflammatory activity in gout models.
Historical Development of Dimethoxyphenyl-Functionalized Heterocycles
The 3,4-dimethoxyphenyl group has a storied history in medicinal chemistry, dating back to its prevalence in natural products like apocynin and podophyllotoxin. Its integration into synthetic heterocycles began in the mid-20th century, driven by the need to enhance metabolic stability and target affinity. The electron-donating methoxy groups improve π-π stacking interactions with aromatic residues in enzyme active sites, while the steric bulk of the substituents modulates selectivity.
Milestones in Dimethoxyphenyl-Functionalized Heterocycles
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile marked a breakthrough in dipolarophile design, enabling efficient construction of complex heterocycles via cycloaddition reactions. In thienopyrimidine chemistry, the 3,4-dimethoxyphenyl group at position 3 enhances kinase inhibition by occupying hydrophobic pockets adjacent to the ATP-binding site. For instance, compound 26 (a dimethoxyphenyl-thienopyrimidine) reduced tumor burden in MDA-MB-231 xenograft models by 60%, outperforming earlier FAK inhibitors.
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-28-17-9-8-15(12-18(17)29-2)25-21(27)20-16(10-11-30-20)24-22(25)31-13-19(26)23-14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQIUKDWADNKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations including antibacterial and anticancer activities.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4S |
| Molecular Weight | 461.6 g/mol |
| CAS Number | 877655-98-6 |
| LogP | 3.6776 |
| Polar Surface Area | 65.207 Ų |
The structure features a thieno[3,2-d]pyrimidine core linked to a cyclohexyl group and a dimethoxyphenyl moiety. These structural components are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thieno[3,2-d]pyrimidine scaffold.
- Introduction of the cyclohexyl and dimethoxyphenyl groups.
- Finalization through acetamide formation.
These steps can be optimized for yield and purity using techniques such as microwave-assisted synthesis or solvent-free conditions.
Antibacterial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antibacterial properties. For instance:
- Compound Efficacy : Compounds with similar structures have shown broad-spectrum antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Mechanism of Action : It is believed that the thieno[3,2-d]pyrimidine moiety interacts with key biological targets involved in cancer cell proliferation.
- In vitro Studies : Cell line studies demonstrate that this compound can inhibit the growth of cancer cells at micromolar concentrations. For example, it showed effective cytotoxicity against various human tumor cell lines such as HepG2 and DLD.
Case Studies
A case study involving the evaluation of a related compound demonstrated:
- In vitro Testing : The compound exhibited an IC50 value of 25 µM against HepG2 cells.
- Mechanistic Studies : Further investigation revealed that it induces apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key Structural Features of Analogs:
Core Heterocycle: The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs like pyrimidin-4-ones or quinoxaline derivatives (e.g., compounds in and ). Thiophene-fused pyrimidines enhance aromaticity and may alter electronic properties compared to benzene-fused systems.
Substituents :
- 3,4-Dimethoxyphenyl Group : Electron-donating methoxy groups increase solubility and modulate electronic environments, contrasting with electron-withdrawing substituents like chlorine in ’s dichlorophenyl analog.
- Thioether-Acetamide Linkage : The N-cyclohexylacetamide chain introduces steric bulk and lipophilicity, differing from N-aryl or benzyl groups in analogs ().
Table 1: Substituent Comparison
Physicochemical Properties
Table 2: Analytical Data Comparison
- NMR Shifts : highlights that substituent changes in regions analogous to "A" (positions 39–44) and "B" (29–36) significantly alter chemical environments. The dimethoxyphenyl group in the target compound would upfield-shift aromatic protons compared to chlorophenyl groups .
- Solubility : Methoxy groups enhance water solubility relative to chlorine or methyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
